molecular formula C9H10BrN3O2 B14808036 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine

Cat. No.: B14808036
M. Wt: 272.10 g/mol
InChI Key: WWOCIGHHNAXTRI-UHFFFAOYSA-N
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Description

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a dimethylethenamine group attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine typically involves multiple steps. One common method starts with the bromination of 4-nitropyridine to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction to introduce the dimethylethenamine group at the 4-position. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, while the dimethylethenamine group may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate
  • (3-Bromo-5-nitro-pyridin-4-yl)-cyclopropyl-amine
  • (2-{2-[(3-bromo-5-nitropyridin-4-yl)amino]ethoxy}ethyl)dimethylamine

Uniqueness

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is unique due to its specific substitution pattern and the presence of the dimethylethenamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C9H10BrN3O2/c1-12(2)4-3-7-8(10)5-11-6-9(7)13(14)15/h3-6H,1-2H3

InChI Key

WWOCIGHHNAXTRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1[N+](=O)[O-])Br

Origin of Product

United States

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